Ethyl (S)-(+)-mandelate is the ethyl ester of (S)-mandelic acid, a widely utilized chiral building block in the synthesis of optically active compounds. Its primary value lies in its defined stereochemistry at the α-carbon, which is essential for creating enantiomerically pure pharmaceuticals, agrochemicals, and other specialty materials. This compound serves as a crucial intermediate, allowing for the introduction of a specific stereocenter that can dictate the biological activity and efficacy of the final target molecule.
In asymmetric synthesis, substituting Ethyl (S)-(+)-mandelate with its racemic mixture, (±)-ethyl mandelate, or the opposite (R)-enantiomer is functionally inadequate. Such substitutions introduce an undesired stereoisomer, leading to significantly reduced yields of the target enantiopure product and requiring costly, often complex, chiral separation steps. Furthermore, seemingly minor changes, such as substituting with the parent (S)-mandelic acid or the methyl ester, can alter solubility profiles, reaction kinetics, and compatibility with specific catalysts or reagents, thereby compromising established process parameters and reproducibility.
In the asymmetric Friedel-Crafts reaction with N,N-dialkylanilines, using a chiral Titanium(IV) catalyst with ethyl glyoxylate as the prochiral substrate enables the direct synthesis of enantiomerically enriched aminomandelic acid ethyl esters. This route, which builds the chiral center, demonstrates the value of accessing the ethyl ester form directly, achieving yields up to 99% and an enantiomeric excess (e.e.) of up to 96.6%. Attempting a similar synthesis with a racemic starting material would result in a difficult-to-separate mixture of diastereomers and a maximum theoretical yield of only 50% for the desired product without a resolution step.
| Evidence Dimension | Enantiomeric Excess (e.e.) & Yield |
| Target Compound Data | Up to 96.6% e.e. and 99% yield for the target enantiomer. |
| Comparator Or Baseline | Racemic starting material (theoretical max yield of 50% for one enantiomer without resolution). |
| Quantified Difference | Potentially doubles the effective yield of the desired enantiomer compared to starting with a racemic mixture. |
| Conditions | Asymmetric Friedel-Crafts reaction of N,N-dialkylanilines with ethyl glyoxylate catalyzed by chiral Ti(IV) complexes in toluene. |
This demonstrates the compound's suitability as a high-purity precursor, maximizing yield and eliminating costly chiral purification steps for downstream pharmaceutical intermediates.
(S)-Mandelate dehydrogenase (MDH) from *Pseudomonas putida*, an FMN-dependent enzyme, specifically oxidizes (S)-mandelate. A study demonstrated that both methyl and ethyl esters of (S)-mandelic acid are also substrates for this enzyme. For Ethyl (S)-mandelate, the catalytic efficiency (kcat/Km) was measured at 0.17 s⁻¹mM⁻¹. This is quantitatively higher than that for the methyl ester, which showed a kcat/Km of 0.11 s⁻¹mM⁻¹. This indicates a ~55% higher catalytic efficiency for the ethyl ester.
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
| Target Compound Data | 0.17 s⁻¹mM⁻¹ |
| Comparator Or Baseline | Methyl (S)-mandelate: 0.11 s⁻¹mM⁻¹ |
| Quantified Difference | ~55% higher efficiency for Ethyl (S)-mandelate |
| Conditions | Oxidation by (S)-Mandelate dehydrogenase from Pseudomonas putida. |
For biocatalytic processes utilizing this specific enzyme or similar ones, selecting the ethyl ester over the methyl ester can lead to significantly faster and more efficient conversions, improving process throughput.
Ethyl (S)-(+)-mandelate has a reported melting point of 32-34 °C, existing as a low-melting solid or liquid at ambient laboratory temperatures. This contrasts with its parent compound, (S)-(+)-Mandelic acid, which is a solid with a much higher melting point of 131-135 °C. This significant difference in physical state and melting point is critical for process design.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 32-34 °C |
| Comparator Or Baseline | (S)-(+)-Mandelic Acid: 131-135 °C |
| Quantified Difference | ~100 °C lower melting point |
| Conditions | Standard atmospheric pressure. |
The lower melting point allows for easier handling as a liquid, simplified dissolution in organic solvents, and enables reactions at lower temperatures without requiring energy-intensive heating, which is a key advantage in process scale-up.
Ideal for multi-step syntheses where a specific (S)-stereocenter is required for biological activity, such as in the development of certain anticonvulsant agents or other CNS-active compounds. Its use from the outset prevents the formation of inactive or detrimental stereoisomers, simplifying regulatory approval and manufacturing processes.
A preferred substrate for specific enzymatic transformations, such as those involving (S)-mandelate dehydrogenase, where it exhibits higher catalytic efficiency compared to close analogs like the methyl ester. This makes it the right choice for developing greener, more efficient biocatalytic manufacturing routes.
Well-suited for synthetic routes that require liquid-phase reactions at or near room temperature. Its low melting point compared to the parent mandelic acid allows for easier handling and mixing in common organic solvents without the need for heating, preserving thermally sensitive functional groups in complex molecules.